In-Depth Technical Guide: The In Vitro Mechanism of Action of [4-Cl-D-Phe(6), Leu(17)]-VIP
In-Depth Technical Guide: The In Vitro Mechanism of Action of [4-Cl-D-Phe(6), Leu(17)]-VIP
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the in vitro mechanism of action of the synthetic peptide [4-Cl-D-Phe(6), Leu(17)]-VIP, a crucial tool in the study of Vasoactive Intestinal Peptide (VIP) signaling. We will delve into its receptor binding properties, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its antagonist profile.
Introduction: Vasoactive Intestinal Peptide and its Receptors
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily of hormones. It plays a vital role in a myriad of physiological processes, including smooth muscle relaxation, vasodilation, and the regulation of secretion in the gastrointestinal tract. VIP exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs): the VPAC1 and VPAC2 receptors. A third receptor, the PAC1 receptor, binds VIP with lower affinity compared to its primary ligand, Pituitary Adenylate Cyclase-Activating Peptide (PACAP).
Both VPAC1 and VPAC2 receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
Given the widespread physiological roles of VIP, the development of selective antagonists is crucial for dissecting its specific functions and for the potential development of therapeutics targeting VIP-mediated pathways. One such antagonist is the synthetic peptide analog, [4-Cl-D-Phe(6), Leu(17)]-VIP.
[4-Cl-D-Phe(6), Leu(17)]-VIP: A Competitive Antagonist of VIP Receptors
[4-Cl-D-Phe(6), Leu(17)]-VIP is a modified version of the native VIP peptide, with two key amino acid substitutions: a 4-chloro-D-phenylalanine at position 6 and a leucine at position 17. These modifications confer the peptide with the ability to bind to VIP receptors without eliciting a downstream signaling response, thereby acting as a competitive antagonist.[1][2]
Receptor Binding Affinity and Selectivity
The antagonistic properties of [4-Cl-D-Phe(6), Leu(17)]-VIP are rooted in its ability to competitively inhibit the binding of VIP to its receptors. While a comprehensive comparative analysis of its binding affinity (Ki) for both VPAC1 and VPAC2 receptors is not extensively documented in a single study, its inhibitory potency (IC50) has been determined to be in the nanomolar range.
| Compound | Parameter | Value | Receptor Target |
| [4-Cl-D-Phe(6), Leu(17)]-VIP | IC50 | 125.8 nM | VIP Receptors |
Table 1: Inhibitory Potency of [4-Cl-D-Phe(6), Leu(17)]-VIP. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled VIP analog.
The lack of readily available, directly comparative Ki values for VPAC1 and VPAC2 underscores the need for further research to fully elucidate the receptor selectivity profile of this antagonist. However, its established use in blocking VIP-mediated effects in a variety of in vitro systems demonstrates its efficacy as a research tool.
Mechanism of Antagonism: Inhibition of Downstream Signaling
The primary mechanism by which [4-Cl-D-Phe(6), Leu(17)]-VIP exerts its antagonistic effects is through the blockade of the canonical VIP signaling pathway. By competitively occupying the VIP binding site on VPAC1 and VPAC2 receptors, it prevents VIP from activating the Gs-adenylyl cyclase-cAMP-PKA cascade.
Figure 1: Mechanism of Competitive Antagonism. [4-Cl-D-Phe(6), Leu(17)]-VIP competitively binds to the VPAC receptor, preventing VIP from initiating the Gs-protein mediated activation of adenylyl cyclase and subsequent cAMP production.
While the primary signaling pathway for VIP involves cAMP, some studies suggest that in certain cell types, such as astrocytes and neuroblastoma cells, VIP can also induce an increase in intracellular calcium ([Ca2+]i).[3][4][5] This is thought to occur through the release of Ca2+ from intracellular stores. As a competitive antagonist at the receptor level, [4-Cl-D-Phe(6), Leu(17)]-VIP would be expected to block this alternative signaling pathway as well, although specific studies confirming this are less common.
Experimental Characterization of [4-Cl-D-Phe(6), Leu(17)]-VIP in Vitro
A robust in vitro characterization of a receptor antagonist like [4-Cl-D-Phe(6), Leu(17)]-VIP typically involves a series of assays to determine its binding affinity, its potency in inhibiting agonist-induced signaling, and its effect on a functional cellular response.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the ability of the antagonist to displace a radiolabeled ligand (e.g., [125I]-VIP) from the VPAC receptors. It is the gold standard for determining the binding affinity (Ki) of a compound.[6]
Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the steps involved in determining the binding affinity of [4-Cl-D-Phe(6), Leu(17)]-VIP.
Detailed Protocol: Competitive Radioligand Binding Assay
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Cell Culture and Membrane Preparation:
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Culture a cell line known to express high levels of VPAC1 or VPAC2 receptors (e.g., HT-29 for VPAC1, or transfected CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in a binding buffer.
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Determine the protein concentration of the membrane preparation.
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-
Assay Setup:
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In a 96-well plate, add a constant amount of cell membrane preparation to each well.
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Add increasing concentrations of [4-Cl-D-Phe(6), Leu(17)]-VIP.
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Add a fixed concentration of [125I]-VIP to each well. Include wells for total binding (no antagonist) and non-specific binding (excess unlabeled VIP).
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-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model (e.g., in GraphPad Prism) to determine the IC50 value.[7][8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
-
cAMP Accumulation Assay: Assessing Functional Antagonism
This assay measures the ability of the antagonist to inhibit the agonist-induced production of intracellular cAMP, providing a functional measure of its potency.
Detailed Protocol: cAMP Immunoassay
-
Cell Culture:
-
Seed cells expressing VPAC receptors into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of [4-Cl-D-Phe(6), Leu(17)]-VIP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Stimulate the cells with a fixed concentration of VIP (typically the EC80) to induce cAMP production. Include control wells with no VIP (basal) and VIP alone (maximal stimulation).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of VIP-stimulated cAMP production against the logarithm of the antagonist concentration.
-
Fit the data using non-linear regression to determine the IC50 value for functional antagonism.
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Functional Cellular Assay: Example with Amylase Release
To assess the antagonist's effect on a physiological response, a functional assay relevant to the cell type can be employed. For example, in pancreatic acinar cells, VIP stimulates the release of amylase. [4-Cl-D-Phe(6), Leu(17)]-VIP has been shown to competitively antagonize this effect.[1][2][16]
Detailed Protocol: VIP-Stimulated Amylase Release Assay
-
Preparation of Pancreatic Acini:
-
Isolate pancreatic acini from a suitable animal model (e.g., guinea pig) by collagenase digestion.
-
Resuspend the acini in a physiological salt solution.
-
-
Assay Protocol:
-
Pre-incubate aliquots of the acinar suspension with increasing concentrations of [4-Cl-D-Phe(6), Leu(17)]-VIP.
-
Stimulate amylase release by adding a fixed concentration of VIP. Include appropriate controls.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
-
Measurement of Amylase Activity:
-
Centrifuge the samples to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
Measure the amylase activity in the supernatant using a commercially available assay kit.
-
-
Data Analysis:
-
Express the amylase release as a percentage of the total cellular amylase.
-
Plot the inhibition of VIP-stimulated amylase release as a function of the antagonist concentration to determine its IC50.
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Conclusion and Future Directions
[4-Cl-D-Phe(6), Leu(17)]-VIP is a well-established competitive antagonist of VIP receptors, primarily acting by blocking the Gs-adenylyl cyclase-cAMP signaling pathway. Its utility in in vitro research is evident from its widespread use in elucidating the physiological roles of VIP.
For drug development professionals and researchers, a thorough in vitro characterization of this and other VIP receptor antagonists is paramount. Future research should focus on obtaining precise and directly comparable binding affinities (Ki) for both VPAC1 and VPAC2 receptors to better define the selectivity profile of existing and novel antagonists. Furthermore, a deeper investigation into the effects of these antagonists on non-canonical VIP signaling pathways, such as intracellular calcium mobilization, will provide a more complete understanding of their mechanism of action.
By employing the robust experimental methodologies outlined in this guide, researchers can confidently characterize the in vitro pharmacology of VIP receptor antagonists, paving the way for a more nuanced understanding of VIP biology and the development of targeted therapeutics.
References
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GraphPad Software. (n.d.). Fitting a dose-response curve to find the absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
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GraphPad Software. (n.d.). Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]
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Kagawa University. (2025, May 12). On the Calculation Formula for the Binding Inhibition Constant Ki. Retrieved from [Link]
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GraphPad Software. (n.d.). How to determine an IC50. FAQ 1859. Retrieved from [Link]
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Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
- Fatatis, A., Holtzclaw, L. A., & Russell, J. T. (1994). Vasoactive intestinal peptide increases intracellular calcium in astroglia: synergism with alpha-adrenergic receptors. Journal of neurochemistry, 63(3), 949–956.
- Chik, C. L., Li, B., & Ho, A. K. (1997). Vasoactive intestinal peptide elevates pinealocyte intracellular calcium concentrations by enhancing influx: evidence for involvement of a cyclic GMP-dependent mechanism. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(10), 3527–3533.
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Sakipan, D. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]
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- Zhou, Z. C., Gardner, J. D., & Jensen, R. T. (1996). Rat and guinea pig pancreatic acini possess both VIP1 and VIP2 receptors, which mediate enzyme secretion. American journal of physiology. Gastrointestinal and liver physiology, 270(4), G649–G656.
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Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
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Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]
- Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- Pandol, S. J., Dharmsathaphorn, K., Schoeffield, M. S., Vale, W., & Rivier, J. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17]VIP. The American journal of physiology, 250(4 Pt 1), G553–G557.
- Gardner, J. D., Conlon, T. P., & Adams, T. D. (1976). Regulation of amylase release from dispersed pancreatic acinar cells. The Journal of biological chemistry, 251(24), 7935–7941.
- Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2024). Combining IC50 or Ki Values from Different Sources is a Source of Significant Noise. ChemRxiv.
- Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2024). Combining IC50 or Ki Values from Different Sources is a Source of Significant Noise. ETH Zurich Research Collection.
- Oettling, G., Bruchelt, G., Lohmann, F., Teufel, M., Niethammer, D., Treuner, J., & Drews, U. (1990). Vasoactive intestinal polypeptide (VIP) induces calcium mobilization in the human neuroblastoma cell line SK-N-SH. Cancer letters, 50(3), 203–207.
- D'Alecy, L. G., & Williams, J. A. (1987). Somatostatin inhibits VIP-stimulated amylase release from perifused guinea pig pancreatic acini. The American journal of physiology, 252(3 Pt 1), G339–G344.
- Williams, J. A., & Lee, M. (1978). Interaction of cholecystokinin and vasoactive intestinal polypeptide on function of mouse pancreatic acini in vitro. The Journal of physiology, 285, 453–465.
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- Langer, I., Vertongen, P., & Robberecht, P. (2002). Serine 447 in the Carboxyl Tail of Human VPAC1 Receptor Is Crucial for Agonist-Induced Desensitization but Not Internalization of the Receptor. Molecular pharmacology, 61(2), 326–333.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). VPAC1 receptor. Retrieved from [Link]
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